2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride
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Overview
Description
2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride is a chemical compound with the molecular formula C6H10F2N2O·HCl and a molecular weight of 200.62 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride typically involves the reaction of 4,4-difluoropyrrolidine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the final product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(4,4-Difluoropyrrolidin-2-yl)acetamide;hydrochloride can be compared with other similar compounds, such as:
2-(4-Fluoropyrrolidin-2-yl)acetamide: This compound has a single fluorine atom and may exhibit different chemical and biological properties.
2-(4,4-Dichloropyrrolidin-2-yl)acetamide: The presence of chlorine atoms instead of fluorine can lead to variations in reactivity and applications.
2-(4,4-Difluoropyrrolidin-2-yl)ethanol: The presence of an ethanol group instead of an acetamide group can affect the compound’s solubility and reactivity.
Properties
IUPAC Name |
2-(4,4-difluoropyrrolidin-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O.ClH/c7-6(8)2-4(10-3-6)1-5(9)11;/h4,10H,1-3H2,(H2,9,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKFVVSRMUEWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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